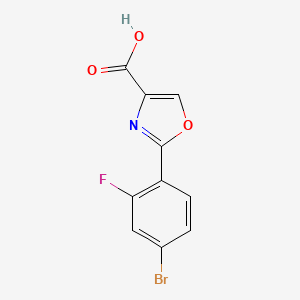

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid

Descripción general

Descripción

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrFNO3 and its molecular weight is 286.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

A similar compound, (2- { [ (4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is reported to target aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes .

Mode of Action

It’s known that many similar compounds interact with their targets by binding to the active site of the enzyme, inhibiting its function and leading to downstream effects .

Biochemical Pathways

If it targets aldose reductase like its similar compound, it may affect the polyol pathway, a secondary route of glucose metabolism .

Pharmacokinetics

A similar compound is reported to have high gastrointestinal absorption and is predicted to be able to cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

If it acts like its similar compound by inhibiting aldose reductase, it could potentially reduce the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .

Actividad Biológica

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular formula C10H5BrFNO3 and a molecular weight of approximately 286.05 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. Its unique structure, characterized by a bromine and fluorine substituent on the phenyl ring attached to an oxazole ring, suggests diverse biological activities that warrant detailed exploration.

The compound can be synthesized through various methods, allowing for tailored synthesis depending on desired yields and purity levels. The presence of functional groups such as the carboxylic acid enhances its reactivity, making it suitable for further chemical modifications and derivatizations.

Biological Activity Overview

Research into the biological activity of this compound has been limited but promising. Preliminary studies indicate potential applications in cancer therapy due to its structural similarities with other biologically active compounds.

The biological activity is hypothesized to arise from interactions with specific biological targets such as enzymes or receptors. The oxazole ring may play a critical role in modulating these interactions, potentially influencing pathways related to cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of related oxazole derivatives against various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related Oxazole Derivative | MCF-7 | 15.63 | p53 activation |

| Related Oxazole Derivative | MEL-8 | TBD | Apoptosis induction |

Case Studies

A notable case study involved a series of oxazole-based compounds where structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. These studies utilized flow cytometry to assess apoptosis induction, revealing dose-dependent effects consistent with the activity observed in this compound analogs .

Future Directions

Despite the promising preliminary findings, further research is essential to elucidate the specific biological activities associated with this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Investigating the molecular pathways influenced by this compound.

- Structural Optimization : Modifying the compound's structure to enhance its biological activity and selectivity.

Propiedades

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSERUWCULLPIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.